Cas no 2229573-90-2 (5-(piperazin-1-yl)methylthiophene-3-carbonitrile)

5-(Piperazin-1-yl)methylthiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene core functionalized with a piperazine moiety and a nitrile group. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a valuable intermediate in the synthesis of biologically active molecules. The piperazine ring enhances solubility and binding affinity, while the electron-withdrawing nitrile group contributes to reactivity in further derivatization. Its well-defined molecular architecture makes it suitable for drug discovery, particularly in the development of CNS-targeting agents or kinase inhibitors. The compound's stability and synthetic accessibility further support its utility in high-throughput screening and lead optimization workflows.
5-(piperazin-1-yl)methylthiophene-3-carbonitrile structure
2229573-90-2 structure
Product Name:5-(piperazin-1-yl)methylthiophene-3-carbonitrile
CAS No:2229573-90-2
MF:C10H13N3S
MW:207.295320272446
CID:5978702
PubChem ID:17837468
Update Time:2025-05-23

5-(piperazin-1-yl)methylthiophene-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(piperazin-1-yl)methylthiophene-3-carbonitrile
    • 5-[(piperazin-1-yl)methyl]thiophene-3-carbonitrile
    • 2229573-90-2
    • EN300-1751909
    • Inchi: 1S/C10H13N3S/c11-6-9-5-10(14-8-9)7-13-3-1-12-2-4-13/h5,8,12H,1-4,7H2
    • InChI Key: SWBDMCOHTZHWBU-UHFFFAOYSA-N
    • SMILES: S1C=C(C#N)C=C1CN1CCNCC1

Computed Properties

  • Exact Mass: 207.08301860g/mol
  • Monoisotopic Mass: 207.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 67.3Ų

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Additional information on 5-(piperazin-1-yl)methylthiophene-3-carbonitrile

5-(Piperazin-1-yl)methylthiophene-3-carbonitrile: A Comprehensive Overview

The compound with CAS No. 2229573-90-2, commonly referred to as 5-(piperazin-1-yl)methylthiophene-3-carbonitrile, has garnered significant attention in the field of organic chemistry and materials science. This compound is a derivative of thiophene, a heterocyclic aromatic compound, and incorporates a piperazine ring and a cyano group, making it a versatile molecule with potential applications in drug discovery, electronic materials, and advanced organic synthesis.

Thiophene derivatives have long been recognized for their unique electronic properties, which make them valuable in the development of semiconductors and optoelectronic devices. The integration of a piperazine group in this compound introduces additional functionalities, such as increased solubility and improved interaction with biological systems. Recent studies have explored the use of 5-(piperazin-1-yl)methylthiophene-3-carbonitrile in the design of novel materials for organic light-emitting diodes (OLEDs) and flexible electronics.

The synthesis of 5-(piperazin-1-yl)methylthiophene-3-carbonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to enhance yield and purity, making this compound more accessible for large-scale production. The incorporation of a cyano group at the 3-position of the thiophene ring not only enhances the molecule's stability but also introduces reactivity that can be exploited in further functionalization.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of 5-(piperazin-1-yl)methylthiophene-3-carbonitrile. These studies reveal that the molecule exhibits a conjugated π-system that facilitates efficient charge transport, making it a promising candidate for applications in organic electronics. Additionally, the presence of the piperazine ring allows for hydrogen bonding interactions, which can be leveraged in the design of bioactive molecules.

In terms of biological applications, 5-(piperazin-1-yl)methylthiophene-3-carbonitrile has shown potential as a lead compound in drug discovery. Its structure resembles certain pharmacophores associated with kinase inhibitors and GPCR modulators, suggesting that it could serve as a scaffold for developing novel therapeutic agents. Ongoing research is focused on optimizing its bioavailability and minimizing off-target effects to enhance its suitability for clinical applications.

The versatility of 5-(piperazin-1-yl)methylthiophene-3-carbonitrile extends to its use as an intermediate in the synthesis of more complex molecules. Its ability to undergo various coupling reactions, such as Suzuki-Miyaura cross-coupling, makes it an invaluable building block in modern organic synthesis. This has led to its adoption in the development of advanced materials for energy storage and conversion systems.

In conclusion, 5-(piperazin-1-yl)methylthiophene-3-carbonitrile (CAS No. 2229573-90-) is a multifaceted compound with significant potential across diverse fields. Its unique combination of structural features and electronic properties positions it as a key player in advancing both academic research and industrial applications. As ongoing studies continue to uncover new dimensions of its utility, this compound is poised to make substantial contributions to the scientific community.

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